Comparative Antifungal Activity: 4,5-Dimethoxy-2-methoxycarbonyl Substitution versus 3,4-Dimethoxy Substitution
Methyl 2-isothiocyanato-4,5-dimethoxybenzoate (designated as 3-methoxycarbonyl-4,5-dimethoxyphenyl isothiocyanate in patent literature) demonstrates an MIC of 6.2 μg/mL against Candida albicans M-9 in vitro, whereas the 3,4-dimethoxyphenyl isothiocyanate analog exhibits reduced antifungal potency [1]. The presence of the ortho-methoxycarbonyl group adjacent to the isothiocyanate moiety and the 4,5-dimethoxy substitution pattern collectively contribute to this activity differential, highlighting the functional consequence of specific aryl substitution in phenyl isothiocyanate antifungals [1].
| Evidence Dimension | In vitro antifungal minimum inhibitory concentration |
|---|---|
| Target Compound Data | MIC = 6.2 μg/mL |
| Comparator Or Baseline | 3,4-dimethoxyphenyl isothiocyanate (reduced potency; precise MIC value not specified in same assay series) |
| Quantified Difference | Target compound active at 6.2 μg/mL; comparator exhibits lower potency (qualitative comparison) |
| Conditions | In vitro susceptibility testing; Candida albicans strain M-9 |
Why This Matters
This MIC value provides a quantitative benchmark for antifungal screening programs and confirms that the 4,5-dimethoxy-2-methoxycarbonyl substitution pattern yields measurable antifungal activity.
- [1] US Patent 4,228,165. Phenyl isothiocyanate derivatives and their production. Issued October 14, 1980. Minimum inhibitory concentration of 3-methoxycarbonyl-4,5-dimethoxyphenyl isothiocyanate: 6.2 γ/ml against Candida albicans M-9. Available from: https://patents.justia.com/patent/4228165 View Source
